molecular formula C12H16FNS B15258028 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine

4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine

Cat. No.: B15258028
M. Wt: 225.33 g/mol
InChI Key: QNAKVUBYFMJENR-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine is an organic compound with the molecular formula C12H16FNS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclohexan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine typically involves the reaction of 4-fluorothiophenol with cyclohexanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or the sulfanyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amine or sulfanyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the sulfanyl group can modulate its reactivity and stability. The cyclohexan-1-amine structure provides a scaffold that can interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine
  • 4-[(4-Fluorophenyl)thio]cyclohexan-1-amine
  • 4-[(4-Fluorophenyl)oxy]cyclohexan-1-amine

Uniqueness

4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its sulfonyl, thio, and oxy analogs

Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfanylcyclohexan-1-amine

InChI

InChI=1S/C12H16FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-2,5-6,10,12H,3-4,7-8,14H2

InChI Key

QNAKVUBYFMJENR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)SC2=CC=C(C=C2)F

Origin of Product

United States

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